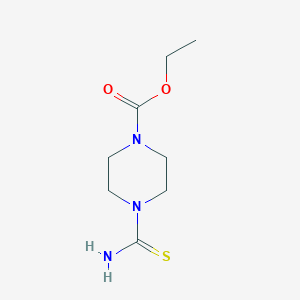
ethyl 4-carbamothioylpiperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 4-carbamothioylpiperazine-1-carboxylate is a chemical compound with the molecular formula C7H14N2O2S It is known for its unique structure, which includes a piperazine ring substituted with a thiocarbamoyl group and an ethyl ester group
Métodos De Preparación
The synthesis of ethyl 4-carbamothioylpiperazine-1-carboxylate typically involves the reaction of piperazine with ethyl chloroformate and thiourea. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:
Reaction of Piperazine with Ethyl Chloroformate: Piperazine is reacted with ethyl chloroformate in the presence of a base to form the ethyl ester derivative.
Addition of Thiourea: Thiourea is then added to the reaction mixture to introduce the thiocarbamoyl group.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
ethyl 4-carbamothioylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbamoyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
ethyl 4-carbamothioylpiperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 4-carbamothioylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The thiocarbamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
ethyl 4-carbamothioylpiperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-piperazinecarboxylate: This compound lacks the thiocarbamoyl group and has different chemical and biological properties.
1-Ethoxycarbonylpiperazine: Similar to ethyl 1-piperazinecarboxylate but with an ethoxycarbonyl group instead of a thiocarbamoyl group.
Piperazine-1-carboxylic acid ethyl ester: Another related compound with different substituents on the piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
19553-02-7 |
|---|---|
Fórmula molecular |
C8H15N3O2S |
Peso molecular |
217.29 g/mol |
Nombre IUPAC |
ethyl 4-carbamothioylpiperazine-1-carboxylate |
InChI |
InChI=1S/C8H15N3O2S/c1-2-13-8(12)11-5-3-10(4-6-11)7(9)14/h2-6H2,1H3,(H2,9,14) |
Clave InChI |
SSNMQYMVJCCSHM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=S)N |
SMILES isomérico |
CCOC(=O)N1CCN(CC1)C(=N)S |
SMILES canónico |
CCOC(=O)N1CCN(CC1)C(=S)N |
Key on ui other cas no. |
19553-02-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















